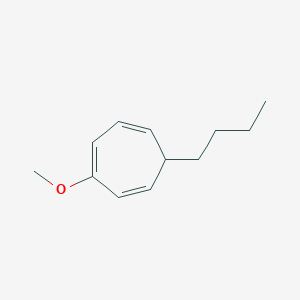
7-Butyl-3-methoxycyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyl-3-methoxycyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds, a butyl group at the 7th position, and a methoxy group at the 3rd position. This compound is a derivative of cycloheptatriene, which is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-3-methoxycyclohepta-1,3,5-triene typically involves the modification of cycloheptatriene. One common method is the alkylation of cycloheptatriene with butyl halides in the presence of a strong base, followed by methoxylation using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Butyl-3-methoxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated ring structure.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatriene derivatives.
Aplicaciones Científicas De Investigación
7-Butyl-3-methoxycyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-butyl-3-methoxycyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cycloheptatriene: The parent compound with a similar ring structure but without the butyl and methoxy groups.
3,7,7-Trimethylcyclohepta-1,3,5-triene: A derivative with three methyl groups, known for its presence in natural products like turpentine.
Uniqueness: 7-Butyl-3-methoxycyclohepta-1,3,5-triene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
126893-53-6 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
7-butyl-3-methoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C12H18O/c1-3-4-6-11-7-5-8-12(13-2)10-9-11/h5,7-11H,3-4,6H2,1-2H3 |
Clave InChI |
GBACBOFMYNXCGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


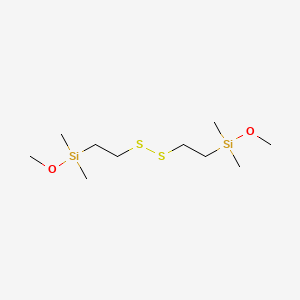
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
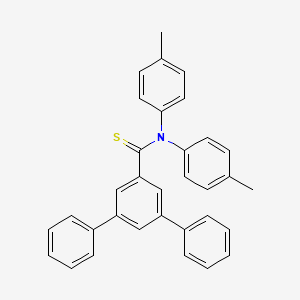
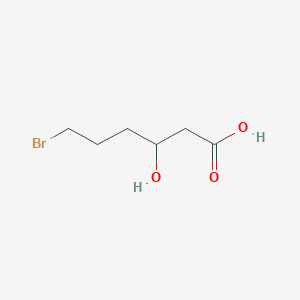
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
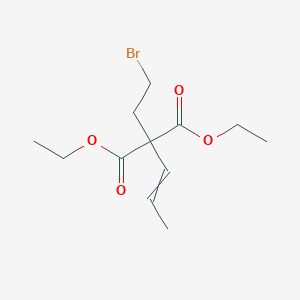
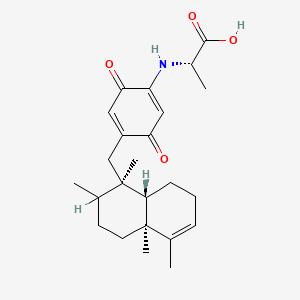
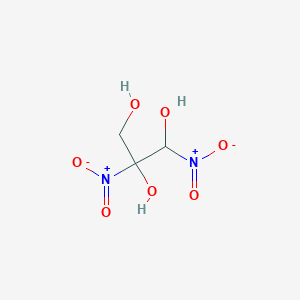
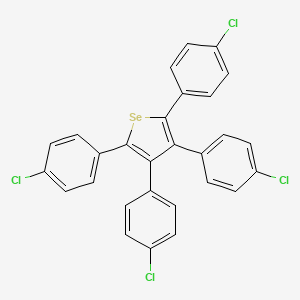
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
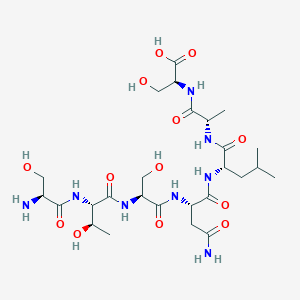
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
